molecular formula C11H14F3NO B3072071 (Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine CAS No. 1016516-40-7

(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine

Cat. No.: B3072071
CAS No.: 1016516-40-7
M. Wt: 233.23 g/mol
InChI Key: VGVMXCUJZIHXGL-UHFFFAOYSA-N
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Description

Product Overview (Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine is a secondary amine with the molecular formula C 11 H 14 F 3 NO and a molecular weight of 233.23 g/mol. Its structure features an isopropyl (propan-2-yl) group and a benzyl moiety substituted with a trifluoromethoxy (-OCF 3 ) group at the para position. This CAS Number 1016516-40-7 compound is provided for research use only and is not intended for human or veterinary use. Research Applications and Value This compound is a valuable building block in medicinal chemistry and biochemical research. The trifluoromethoxy group imparts strong electron-withdrawing properties and enhanced metabolic stability, making the compound a promising lead molecule for pharmaceutical development, particularly in therapies targeting infectious diseases and cancer . In biochemical research, it is explored for its ability to interact with cytochrome P450 enzymes, which are crucial in drug metabolism, and to act as a substrate or inhibitor for various transaminases involved in amino acid metabolism . Furthermore, studies indicate it can influence G-protein coupled receptor (GPCR) signaling pathways, which are pivotal in numerous physiological responses . Mechanism of Action & Synthesis The compound's biological activity stems from the interaction of its trifluoromethoxy group with specific molecular targets, such as enzymes and receptors, modulating their activity . A common synthetic route involves the reaction of isopropylamine with 4-(trifluoromethoxy)benzyl chloride under basic conditions, using solvents like dichloromethane or toluene .

Properties

IUPAC Name

N-[[4-(trifluoromethoxy)phenyl]methyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NO/c1-8(2)15-7-9-3-5-10(6-4-9)16-11(12,13)14/h3-6,8,15H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVMXCUJZIHXGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine typically involves the reaction of isopropylamine with 4-(trifluoromethoxy)benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H14F3N
  • Molecular Weight : 217.23 g/mol
  • Structural Features : The compound features a propan-2-yl amine moiety linked to a phenyl ring that carries a trifluoromethoxy group, which enhances its reactivity and selectivity in biochemical applications.

A. Medicinal Chemistry

  • Drug Development :
    • The compound is being explored as a lead molecule for the development of pharmaceuticals targeting specific enzymes and receptors, particularly in the context of metabolic disorders and cancer therapies. Its ability to modulate enzyme activity positions it as a candidate for further pharmaceutical exploration .
  • Biological Activity :
    • Studies indicate that (Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine interacts with cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can influence the pharmacokinetics of co-administered drugs, making it relevant in polypharmacy contexts.

B. Biochemical Research

  • Enzyme Modulation :
    • The compound acts as both a substrate and an inhibitor for various transaminases involved in amino acid metabolism. This dual functionality allows researchers to study metabolic pathways and the effects of enzyme inhibition on cellular processes.
  • Cell Signaling Pathways :
    • Research has shown that it can influence G-protein coupled receptor (GPCR) signaling pathways, which are pivotal in numerous physiological responses. This property is essential for understanding signal transduction mechanisms in health and disease.

C. Industrial Applications

  • Synthesis of Specialty Chemicals :
    • In industrial chemistry, this compound serves as an intermediate in the synthesis of complex organic molecules and materials, including polymers and catalysts used in various chemical reactions .
  • Advanced Materials :
    • Its unique properties make it suitable for applications in coatings and adhesives, where specific chemical interactions are necessary for performance enhancement.

Preparation Methods

The synthesis of this compound typically involves:

  • Reagents : Isopropylamine reacts with 4-(trifluoromethoxy)benzyl chloride.
  • Conditions : The reaction is conducted under basic conditions using solvents like dichloromethane or toluene, often facilitated by bases such as sodium hydroxide or potassium carbonate .

Case Study 1: Enzyme Interaction

In a study examining the interaction between this compound and cytochrome P450 enzymes, researchers found that varying concentrations of the compound significantly altered enzyme activity, suggesting potential applications in drug design where modulation of metabolic pathways is critical.

Case Study 2: Pharmaceutical Development

A project aimed at developing new anti-cancer agents incorporated this compound due to its ability to inhibit specific transaminases linked to tumor metabolism. Preliminary results indicated enhanced efficacy when combined with other chemotherapeutic agents.

Mechanism of Action

The mechanism of action of (Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances its binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The electronic and steric properties of substituents on the benzyl group significantly influence physicochemical and biological behavior.

Compound Name Substituent (Position) Electronic Effect LogP (Estimated) Key References
(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine -OCF₃ (para) Strongly electron-withdrawing ~2.5–3.0
(Propan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine -CF₃ (para) Electron-withdrawing ~3.0–3.5
butan-2-yl({4-[(trifluoromethyl)sulfanyl]phenyl}methyl)amine -SCF₃ (para) Electron-withdrawing, lipophilic ~3.5–4.0
{[4-(methylsulfanyl)phenyl]methyl}(propan-2-yl)amine -SMe (para) Weakly electron-donating ~2.0–2.5

Key Observations :

  • Trifluoromethoxy (-OCF₃) : Balances electron withdrawal with moderate lipophilicity, enhancing membrane permeability and target binding .
  • Trifluoromethyl (-CF₃) : Higher lipophilicity but may reduce solubility compared to -OCF₃ .

Structural Variations in Amine Groups

Variations in the alkyl or aryl groups attached to the amine nitrogen alter steric bulk and reactivity.

Compound Name Amine Structure Steric Bulk Synthesis Method References
This compound Secondary amine (benzyl + isopropyl) Moderate Reductive amination (e.g., NaBH₄ with ketone intermediate)
2-[4-(trifluoromethyl)phenyl]propan-2-amine Tertiary amine (dimethyl-substituted) High Grignard reaction or alkylation
prop-2-en-1-yl({[4-(trifluoromethyl)phenyl]methyl})amine Allyl-substituted amine Low Nucleophilic substitution with allyl bromide

Key Observations :

  • Secondary Amines : Common in drug design due to balanced reactivity and metabolic stability .
  • Tertiary Amines : Increased steric hindrance may reduce enzymatic degradation but limit target engagement .

Key Observations :

  • The trifluoromethoxy group is critical in tuberculosis drug candidates for targeting bacterial energy metabolism .
  • Methylsulfanyl (-SMe) analogs show antifungal activity but with lower potency compared to fluorinated derivatives .

Biological Activity

(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine, a compound characterized by its trifluoromethoxy group attached to a phenyl ring, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and relevant case studies.

  • Chemical Formula : C11H14F3N
  • Molecular Weight : 217.23 g/mol
  • CAS Number : 1016516-40-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Interaction : The compound acts as a ligand for multiple receptors, particularly G-protein coupled receptors (GPCRs), influencing cellular signaling pathways.
  • Enzyme Modulation : It has been shown to interact with enzymes such as cytochrome P450, affecting drug metabolism and enzymatic activity. This interaction can lead to either inhibition or activation depending on the specific enzyme involved.

Biochemical Pathways

The compound participates in several biochemical pathways:

  • Amino Acid Metabolism : It can act as a substrate or inhibitor for transaminases, crucial for amino acid metabolism.
  • Cell Signaling : By modulating GPCR activity, it influences gene expression related to metabolic pathways and stress responses.

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Biological Activity Description
Enzyme InhibitionInteracts with cytochrome P450 enzymes, affecting drug metabolism.
GPCR ModulationInfluences cell signaling pathways through GPCR interaction.
Metabolic EffectsAlters levels of metabolites like glucose and lipids through enzyme modulation.

Case Studies

  • Pharmacological Studies :
    • Research has demonstrated that this compound exhibits significant inhibitory effects on specific cytochrome P450 isoforms. This inhibition can alter the pharmacokinetics of co-administered drugs, highlighting its relevance in drug-drug interactions.
  • Cellular Assays :
    • In vitro studies have shown that this compound can modulate the expression of genes involved in stress response pathways. For instance, exposure to varying concentrations resulted in differential expression of metabolic genes, indicating its potential role in metabolic regulation.
  • Toxicological Assessments :
    • Toxicity studies indicate that while the compound shows promise as a therapeutic agent, it also poses risks at higher concentrations. These findings underscore the importance of dosage optimization in therapeutic applications.

Q & A

Q. What are the recommended synthetic routes for (Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination . For example:
  • Nucleophilic substitution : React 4-(trifluoromethoxy)benzyl chloride with propan-2-ylamine in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C .
  • Reductive amination : Condense 4-(trifluoromethoxy)benzaldehyde with propan-2-ylamine using a reducing agent like sodium borohydride or catalytic hydrogenation (Pd/C, H₂) .
    Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (1.2:1 amine:electrophile ratio) to minimize side products.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethoxy group at C4: δ ~120–125 ppm for ¹³CF₃ ).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z ~278.1 for C₁₂H₁₅F₃NO) .
  • Infrared (IR) spectroscopy : Peaks at ~1250 cm⁻¹ (C-O-C stretch) and ~1120 cm⁻¹ (C-F stretch) confirm functional groups .

Q. How should researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies :
  • Thermal stability : Heat samples to 40–60°C for 24–72 hours and analyze degradation via HPLC .
  • Oxidative stability : Expose to H₂O₂ (3% v/v) and monitor byproducts (e.g., quinones via LC-MS) .
  • pH stability : Test in buffers (pH 1–12) to identify labile bonds (e.g., amine hydrolysis under acidic conditions) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the trifluoromethoxy group?

  • Methodological Answer :
  • Structural analogs : Synthesize derivatives with substituents like -OCF₃ → -CF₃, -OCH₃, or -Cl at the phenyl ring .
  • Biological assays : Compare receptor-binding affinity (e.g., serotonin or dopamine receptors using radioligand displacement assays) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins, leveraging X-ray crystallography data from similar amines .

Q. What strategies resolve discrepancies in pharmacological data, such as conflicting IC₅₀ values across assays?

  • Methodological Answer :
  • Assay standardization : Control variables like solvent (DMSO concentration <0.1%), temperature (25°C vs. 37°C), and cell line passage number .
  • Impurity profiling : Use HPLC-PDA to detect byproducts (e.g., oxidation-derived carboxylic acids) that may interfere with activity .
  • Orthogonal validation : Confirm results using alternative methods (e.g., surface plasmon resonance vs. fluorescence polarization for binding kinetics) .

Q. How can computational methods predict metabolic pathways and toxicity risks for this compound?

  • Methodological Answer :
  • In silico tools : Use SwissADME to predict cytochrome P450 metabolism (e.g., CYP3A4-mediated N-dealkylation) .
  • Toxicity screening : Apply ProTox-II to assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., amine group reactivity) .
  • Metabolite identification : Incubate with liver microsomes and analyze via LC-QTOF-MS to detect phase I/II metabolites .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.